N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
WZICFPZLZTXRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)C)F |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route
The predominant and well-documented method for synthesizing this compound involves the nucleophilic substitution reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with ethylamine. This reaction proceeds as follows:
-
- 2-Fluoro-4-methylbenzenesulfonyl chloride
- Ethylamine (as the nucleophile)
- Base (commonly triethylamine) to neutralize the hydrochloric acid generated
-
- The reaction is typically conducted at room temperature or slightly elevated temperatures (20–40 °C) to ensure complete conversion.
- Solvent systems often include inert organic solvents such as dichloromethane or tetrahydrofuran.
- The base scavenges the HCl formed, preventing side reactions and promoting yield.
-
- The lone pair on the nitrogen of ethylamine attacks the sulfonyl chloride electrophilic center, displacing the chloride ion and forming the sulfonamide bond.
-
- The mixture is quenched with water or aqueous acid/base.
- The product is isolated by extraction and purified by recrystallization or chromatography.
This method is scalable and forms the basis of both laboratory and industrial synthesis.
Detailed Reaction Scheme and Data Table
| Step | Reagents and Conditions | Description | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Fluoro-4-methylbenzenesulfonyl chloride + Ethylamine + Triethylamine | Stir at 20–40 °C in anhydrous solvent (e.g., CH2Cl2) for 2–6 hours | 75–90 | Base neutralizes HCl; reaction monitored by TLC |
| 2 | Work-up: Quench with water, extract organic layer, dry over MgSO4 | Isolation of crude product | - | Use of inert atmosphere recommended |
| 3 | Purification by recrystallization or column chromatography | Purified this compound | >95 purity | Confirmed by NMR, MS, melting point |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR typically shows signals corresponding to aromatic protons, methyl group (singlet), and ethyl group (triplet and quartet).
- ^19F NMR confirms the presence of fluorine substitution on the aromatic ring.
- ^13C NMR displays characteristic carbon resonances for aromatic carbons, methyl, and ethyl carbons.
-
- High-resolution electrospray ionization mass spectrometry (HRMS-ESI) confirms molecular ion peak consistent with C9H12FNO2S (m/z 217.26).
-
- Characteristic sulfonamide S=O stretching vibrations (~1150 and 1350 cm^-1).
- N-H stretching bands around 3300 cm^-1.
-
- Sharp melting point consistent with pure crystalline sulfonamide.
These analyses confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group can yield the corresponding sulfonic acid and amine .
Scientific Research Applications
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-methylbenzene-1-sulfonamide
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the ethyl and fluoro substituents on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in drug development.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzene ring, with an ethyl and a fluorine substituent. Its molecular formula is and it has a molecular weight of approximately 217.26 g/mol. The presence of the fluorine atom enhances its chemical reactivity, which is crucial for its biological interactions.
Enzyme Inhibition
The sulfonamide moiety in this compound allows it to mimic natural substrates, facilitating its role as an enzyme inhibitor. Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways, particularly those that interact with sulfonamides.
Table 1: Enzyme Inhibition Potency
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | |
| Penicillin-Binding Protein (PBP2a) | Inhibitory Activity | |
| Histone Deacetylase | Moderate Inhibition |
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Methicillin-resistant S. aureus (MRSA) | 64 µg/mL |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines, revealing IC50 values ranging from 5 to 10 µM against resistant cell lines. The mechanism of action was linked to the disruption of microtubule formation, leading to cell cycle arrest in the mitotic phase .
- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of this compound, where it was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : The unique positioning of the fluorine and methyl groups on the benzene ring plays a significant role in modulating the compound's biological activity. Variations in these substituents were shown to influence enzyme binding affinity and antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding amine using 2-fluoro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key factors include:
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm ethyl, fluorine, and methyl substituents. Fluorine-induced deshielding in aromatic protons (~δ 7.2–7.8 ppm) is critical .
- FT-IR : Validate sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorine substitution in derivatives of this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) to position fluorine via electrophilic fluorination reagents like Selectfluor™ .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity by analyzing transition-state energies and charge distribution .
- Reaction Monitoring : In-situ ¹⁹F NMR tracks intermediate formation to adjust stoichiometry .
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?
- Methodological Answer :
- Solvent Effects : Simulate chemical shifts using polarizable continuum models (PCM) to account for solvent polarity .
- Dynamic Effects : Incorporate molecular dynamics (MD) to model conformational flexibility, which static DFT may overlook .
- Cross-Validation : Compare multiple methods (e.g., GIAO vs. CSGT for NMR) and experimental replicates .
Q. How do crystallographic data (e.g., bond lengths, angles) from single-crystal X-ray diffraction enhance understanding of stability and reactivity?
- Methodological Answer :
- Hydrogen Bonding : Analyze intermolecular N–H···O=S interactions (2.8–3.0 Å) to assess crystal packing and stability .
- Torsional Angles : Measure dihedral angles between the sulfonamide group and aromatic ring to predict rotational barriers and reactivity .
- Thermal Ellipsoids : Evaluate thermal motion to identify flexible regions prone to degradation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Waste Disposal : Neutralize with dilute NaOH (pH >10) before incineration to prevent sulfonic acid formation .
Biological and Applied Research
Q. What in vitro models are appropriate for assessing the bioactivity of this compound, considering structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays .
- Cell Viability Tests : Use MTT assays on cancer cell lines (e.g., HeLa) to screen for cytotoxicity, referencing analogs like 4-nitrobenzenesulfonamide .
- Molecular Docking : AutoDock Vina predicts binding affinity to receptors like estrogen-related gamma (ERRγ) for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~270 nm) .
- Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify outliers .
- Crystallinity Effects : Assess amorphous vs. crystalline forms via DSC, as amorphous phases may exhibit higher apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
